molecular formula C15H13KO3 B6205157 potassium 2-(1-phenylethoxy)benzoate CAS No. 2731011-28-0

potassium 2-(1-phenylethoxy)benzoate

Cat. No.: B6205157
CAS No.: 2731011-28-0
M. Wt: 280.4
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Description

Potassium 2-(1-phenylethoxy)benzoate is an organometallic salt characterized by a benzoate anion substituted at the 2-position with a 1-phenylethoxy group and a potassium counterion. Its structure combines aromatic (phenyl) and aliphatic (ethoxy) moieties, distinguishing it from simpler benzoate derivatives. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced water solubility due to the ionic potassium group, and lipophilicity from the bulky phenylethoxy substituent.

Properties

CAS No.

2731011-28-0

Molecular Formula

C15H13KO3

Molecular Weight

280.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(1-phenylethoxy)benzoate can be synthesized through the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-phenylethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Potassium 2-(1-phenylethoxy)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 2-(1-phenylethoxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS # Substituent Type Key Structural Features
This compound N/A Phenyl + ethoxy (branched) Ionic (K⁺), bulky aromatic-aliphatic hybrid
Phenyl benzoate 93-99-2 Phenyl (aromatic ester) Simple ester, no ionic character
Methyl benzoate 93-58-3 Aliphatic (straight-chain) Short alkyl chain, high volatility
Isopropyl benzoate 939-48-0 Aliphatic (branched) Branched chain, moderate lipophilicity
cis-3-Hexenyl benzoate 25152-85-6 Aliphatic (unsaturated) Unsaturated chain, lower thermal stability

Key Observations :

  • Ionic vs. Ester Forms : Unlike phenyl benzoate (a neutral ester), the potassium salt’s ionic nature enhances water solubility, making it suitable for pharmaceutical formulations requiring bioavailability .
  • Branched vs. Straight-Chain : Branched aliphatic benzoates (e.g., isopropyl) exhibit lower melting points than straight-chain analogs, a trend that may extend to this compound due to its branched ethoxy group .

Physicochemical Properties (Inferred)

Property This compound Phenyl Benzoate Methyl Benzoate Isopropyl Benzoate
Water Solubility High (ionic character) Low Moderate Low
Lipophilicity (LogP) Moderate-High High Low Moderate
Thermal Stability High (aromatic stabilization) Moderate Low Moderate
Volatility Low Low High Moderate

Analysis :

  • Solubility: The potassium ion significantly increases water solubility compared to non-ionic analogs like phenyl benzoate. This property is critical for drug delivery systems.
  • Stability : The aromatic phenyl group in both this compound and phenyl benzoate contributes to thermal stability, whereas aliphatic esters (e.g., methyl benzoate) degrade more readily at elevated temperatures.
  • Applications : Phenyl benzoate is used in plastics and fragrances, while potassium salts like the target compound are likely prioritized for biomedical applications due to their solubility and ionic interactions .

Reactivity and Functional Differences

  • Hydrolysis : Neutral esters (e.g., methyl benzoate) undergo base-catalyzed hydrolysis, but the ionic nature of this compound may slow this process due to electrostatic stabilization.
  • Biological Activity : The phenylethoxy group may enhance binding to hydrophobic biological targets (e.g., enzymes or receptors), similar to branched aliphatic benzoates like isopropyl benzoate, which are used in topical formulations .

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